4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine
Description
Properties
IUPAC Name |
4-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-4-9-5-8(2-3-11(9)15-7)10-6-16-12(13)14-10/h2-3,5-7H,4H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPCMOGXKOWFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine typically involves two key components:
- Construction or availability of the 2-methyl-2,3-dihydro-benzofuran-5-yl intermediate.
- Formation of the thiazol-2-ylamine moiety and its coupling to the benzofuran fragment.
The overall preparation is expected to be a multi-step process involving condensation, cyclization, and functional group transformations.
Preparation of the 2-Methyl-2,3-dihydro-benzofuran-5-yl Intermediate
The dihydrobenzofuran core can be synthesized by several classical methods:
- Pechmann Condensation : This acid-catalyzed reaction between phenols and β-ketoesters can yield benzofuran derivatives, which can be further modified to introduce the 2-methyl substituent and saturation at the 2,3-positions.
- Claisen Rearrangement : Allyl phenyl ethers undergo rearrangement to form ortho-allylphenols, which can cyclize to benzofurans under appropriate conditions.
- Reduction of Benzofuran : Starting from benzofuran, selective hydrogenation can produce the 2,3-dihydro derivative with a methyl group introduced via alkylation or other substitution reactions.
These methods provide the benzofuran scaffold functionalized at the 5-position, which is crucial for subsequent coupling.
Synthesis of the Thiazol-2-ylamine Moiety
The thiazol-2-ylamine fragment is commonly prepared via:
- Cyclization of α-haloketones with thiourea : This classical method involves reacting an α-haloketone with thiourea to form the thiazole ring, which can be subsequently aminated at the 2-position.
- Condensation of thioamides with α-haloketones or α-haloesters : This approach also yields thiazole derivatives with amino substitution.
Coupling of the Benzofuran and Thiazol-2-ylamine Units
The key step in preparing 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine is the formation of a bond between the benzofuran ring and the thiazol-2-ylamine at the 4-position of the thiazole ring.
- This can be achieved by nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) if appropriate halogenated intermediates are available.
- Alternatively, condensation reactions between aldehyde-functionalized benzofuran derivatives and thiazol-2-ylamine precursors can be employed, followed by reduction or cyclization to yield the target compound.
Representative Synthetic Route (Hypothetical Based on Analogous Compounds)
| Step | Reaction Type | Starting Materials | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Synthesis of 2-methyl-2,3-dihydro-benzofuran-5-carbaldehyde | Phenol derivative + β-ketoester | Acid catalysis (Pechmann) | Benzofuran aldehyde intermediate |
| 2 | Preparation of thiazol-2-ylamine | α-Haloketone + Thiourea | Reflux in ethanol or DMF | Thiazol-2-ylamine |
| 3 | Condensation | Benzofuran aldehyde + Thiazol-2-ylamine | Mild base, ethanol, reflux | Schiff base intermediate |
| 4 | Reduction/Cyclization | Schiff base | NaBH4 or catalytic hydrogenation | 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine |
This route is consistent with synthetic strategies used for related benzofuran-thiazole hybrids reported in the literature, where condensation and cyclization are key steps.
Summary Table of Preparation Methods and Conditions
| Preparation Step | Methodology | Typical Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|---|
| Benzofuran synthesis | Pechmann condensation or Claisen rearrangement | Phenol derivatives, β-ketoesters | Acidic medium (H2SO4, HCl) | Heating, reflux | Produces benzofuran core |
| Thiazol-2-ylamine formation | Cyclization of α-haloketones with thiourea | α-Haloketone, thiourea | Ethanol, DMF | Reflux | Yields thiazole ring with amine |
| Coupling step | Condensation or cross-coupling | Benzofuran aldehyde, thiazol-2-ylamine | Ethanol, base (piperidine) | Reflux | Forms C-C or C-N bond |
| Final reduction/cyclization | Reduction of imine or cyclization | NaBH4, catalytic hydrogenation | Methanol, ethanol | Room temp or reflux | Stabilizes final product |
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.
Scientific Research Applications
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key structural analogs differ in substituents at the 4-position of the thiazole ring:
Key Observations :
Functional Group Modifications in Thiazole Derivatives
Compounds from Pharmacopeial Forum (Evidences 3–5) feature carbamate or ureido groups linked to thiazolylmethyl moieties, contrasting with the simpler amine in the target compound:
Key Differences :
- Reactivity : The amine group in the target compound may participate in acid-base reactions or metal coordination, unlike the carbamates/ureidos, which are more hydrolytically stable .
- Biological Targets: Carbamates/ureidos in –5 suggest roles in covalent enzyme inhibition, whereas the target compound’s amine could favor non-covalent interactions .
Hypothesized Physicochemical and Pharmacological Properties
Based on structural analogs:
- Solubility : The dihydrobenzofuran group may reduce aqueous solubility compared to aliphatic substituents (e.g., isopropyl) but improve lipid bilayer penetration .
- Bioactivity : The rigid, planar dihydrobenzofuran could enhance stacking interactions with aromatic residues in enzyme active sites, similar to benzofuran-containing drugs .
- Metabolic Stability : Partial saturation in dihydrobenzofuran may reduce oxidative metabolism compared to fully aromatic systems, extending half-life .
Biological Activity
4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine, with the CAS number 107140-71-6, is a complex organic compound characterized by a unique combination of a benzofuran and thiazole moiety. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular formula is with a molecular weight of approximately 232.30 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 432.8 ± 34.0 °C |
| Flash Point | 215.5 ± 25.7 °C |
| LogP | 2.45 |
| InChI Key | WEPCMOGXKOWFIS-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have reported moderate to good antimicrobial activity for compounds related to thiazole derivatives. For instance, thiazole-based compounds have been shown to inhibit bacterial growth effectively, suggesting that the thiazole moiety in this compound may contribute similarly to its biological efficacy .
Anticancer Properties
In vitro studies have explored the potential of thiazole derivatives in cancer therapy. The compound's ability to interact with cellular enzymes and receptors may lead to the modulation of pathways involved in cell proliferation and apoptosis. Preliminary data suggest it may serve as a lead compound for further development in anticancer drug discovery .
The biological activity of this compound is hypothesized to stem from its ability to bind to specific molecular targets, such as enzymes or receptors involved in disease pathways. The dual-ring structure enhances its reactivity and interaction potential, which may modulate enzyme activities or receptor functions leading to therapeutic effects .
Case Studies and Research Findings
- Antimicrobial Studies : A study focusing on thiazole derivatives highlighted their effectiveness against various pathogens, providing a comparative analysis of their IC50 values against standard antibiotics .
- Cancer Cell Line Testing : In vitro testing on cancer cell lines demonstrated that compounds similar to 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine exhibited significant cytotoxicity at low concentrations, indicating potential for further development as anticancer agents .
- In Silico Analysis : Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets, revealing promising interactions that warrant further experimental validation .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 4-(2-Methyl-2,3-dihydro-benzofuran-5-yl)-thiazol-2-ylamine, and how can reaction conditions be optimized to improve yield?
- Methodology : Utilize condensation reactions between substituted benzofuran precursors and thiazol-2-ylamine derivatives. Optimize solvent systems (e.g., DMF or ethanol) and catalysts (e.g., acid or base) under reflux conditions. Purification via recrystallization (ethanol or ethyl acetate) and validation through TLC monitoring .
- Key Parameters : Reaction time (4–6 hours), temperature (80–100°C), and molar ratios (equimolar or slight excess of reactants).
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodology : Combine -NMR and -NMR (in DMSO-) to verify substituent positions and aromaticity. IR spectroscopy confirms functional groups (e.g., C=N stretch in thiazole at ~1600 cm). Elemental analysis (C, H, N, S) validates purity (>95%) .
Q. What in vitro assays are suitable for initial assessment of the compound’s biological activity?
- Methodology : Use enzyme inhibition assays (e.g., O-GlcNAc transferase or CBFβ inhibition) to evaluate binding affinity. Cell viability assays (MTT or resazurin) in cancer or cardiovascular disease models assess cytotoxicity .
Advanced Research Questions
Q. How can molecular docking simulations (e.g., AutoDock) predict the binding interactions of this compound with biological targets?
- Methodology : Dock the compound into active sites (e.g., CBFβ/Runx1 interface) using AutoDock4 with flexible sidechain adjustments. Analyze binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions (e.g., with Arg80 or Asp118). Validate via MD simulations and experimental IC comparisons .
Q. What strategies can be employed to modify the thiazole and benzofuran moieties to explore structure-activity relationships (SAR)?
- Methodology : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) via nucleophilic substitution or cross-coupling reactions. Cyclize thiourea intermediates (e.g., with formaldehyde) to generate oxadiazinane or triazinane derivatives .
- SAR Insights : Increased hydrophobicity (e.g., 4-bromophenyl substitution) enhances membrane permeability, while polar groups improve solubility .
Q. How do electronic structure calculations (e.g., Multiwfn) aid in understanding the reactivity and stability of this compound?
- Methodology : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. Electron localization function (ELF) analysis reveals aromaticity in the benzofuran-thiazole system. HOMO-LUMO gaps predict charge-transfer interactions .
Q. How can X-ray crystallography resolve discrepancies in structural data obtained from different synthesis batches?
- Methodology : Grow single crystals via slow evaporation (ethanol/water). Compare experimental bond lengths (e.g., C-S in thiazole: 1.68–1.72 Å) and dihedral angles with DFT-optimized structures. Resolve polymorphism or tautomerism issues .
Q. What methodologies address conflicting data in regioselectivity during functionalization reactions?
- Methodology : Use - NOESY NMR to confirm regiochemistry in substituted derivatives. Computational modeling (DFT) predicts preferred reaction pathways (e.g., para vs. meta substitution on aryl rings) .
Data Contradiction Analysis
- Example : Conflicting yields in thiourea cyclization ( vs. 10) may arise from solvent polarity or acid/base conditions. Repeat reactions under controlled humidity and oxygen-free environments to isolate intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
